(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one
Description
(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one is a chiral pyrrolidine-based compound featuring a benzyl-ethyl-amino substituent at the 3-position of the pyrrolidine ring and an amino-propan-1-one backbone. Key identifiers include CAS numbers 944511-54-0 (discontinued, per ) and 1354023-88-3 (95% purity, per ). Its molecular formula is C₁₇H₂₆N₄O, with a molecular weight of 302.42 g/mol (calculated).
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[benzyl(ethyl)amino]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-18(11-14-7-5-4-6-8-14)15-9-10-19(12-15)16(20)13(2)17/h4-8,13,15H,3,9-12,17H2,1-2H3/t13-,15?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCXFJSOHIWZJA-CFMCSPIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl-Ethyl-Amino Group: This step often involves nucleophilic substitution reactions where a benzyl-ethyl-amine reacts with a suitable leaving group on the pyrrolidine ring.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be done using chiral chromatography or crystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl-ethyl-amino group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Features:
- Stereochemistry : The (S)-configuration at the propan-1-one carbon and (R)-configuration at the pyrrolidine 3-position () enhance enantioselective interactions with biological targets.
- Synthesis : Likely synthesized via nucleophilic substitution or amidation, as inferred from analogous compounds in and .
- Applications : While discontinued commercially (), its structural analogs show anticonvulsant activity in preclinical studies .
Comparison with Structural Analogs
The compound’s activity and physicochemical properties are influenced by modifications to its pyrrolidine ring, amino substituents, and stereochemistry. Below is a detailed comparison with related molecules:
Modifications to the Amino Substituent
Structural-Activity Relationship (SAR) Insights :
Modifications to the Heterocyclic Core
SAR Insights :
Stereochemical Variations
SAR Insights :
Physicochemical Data
Biological Activity
(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one is a complex organic compound notable for its unique structural features, which include an amino group, a pyrrolidine ring, and a propanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula for this compound is , indicating it contains 17 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. The presence of functional groups such as the amino group and the carbonyl group from the propanone contributes to its chemical reactivity and biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. Research suggests that compounds with similar structures often interact with neurotransmitter receptors and protein kinases, which are crucial in regulating cellular processes.
Key Interactions
- Neurotransmitter Receptors : The compound may exhibit affinity for serotonin (5-HT) receptors, which are implicated in mood regulation and anxiety disorders.
- Protein Kinases : Interaction with serine/threonine kinases, such as AKT, has been observed in related compounds, indicating potential roles in cancer cell proliferation and survival mechanisms.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1f | MDA-MB-231 | 6.25 | PI3K inhibition |
| 1d | MDA-MB-231 | 25 | MAPK pathway modulation |
| 1h | MCF-7 | 50 | CDK4 interaction |
These findings suggest that the compound may inhibit cell viability through multiple pathways, including apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
In addition to anticancer properties, this compound may exhibit neuropharmacological effects. Research indicates that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits for depression and anxiety disorders.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Study on MDA-MB-231 Cells : A study demonstrated that a derivative of this compound significantly reduced cell viability at concentrations as low as 6.25 µM.
- Neuropharmacological Evaluation : Another study assessed the antidepressant-like effects of related compounds in animal models, showing improved behavioral outcomes in tests measuring anxiety and depression-like behaviors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
